5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile synthesis pathway
5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
Introduction: The Significance of a Core Pyrazole Intermediate
5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 120068-79-3) is a highly substituted phenylpyrazole derivative of significant interest in the agrochemical and pharmaceutical industries. Its primary importance lies in its role as the central precursor for the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide.[1][2][3] Fipronil's mode of action involves the disruption of the central nervous system in insects by blocking GABA-gated chloride channels.[3][4] The precise arrangement of the amino, cyano, and trichlorophenyl groups on the pyrazole core is critical for this biological activity, making a reliable and efficient synthesis of this intermediate a cornerstone of Fipronil production.
This guide provides a detailed exploration of the predominant synthesis pathway for this key intermediate, delving into the underlying reaction mechanism, offering field-proven experimental protocols, and explaining the causality behind critical process choices.
Part 1: Retrosynthetic Analysis and Strategic Pathway
The synthesis of the pyrazole ring system is a classic and robust transformation in heterocyclic chemistry. The most logical and industrially practiced approach for constructing 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile involves a cyclocondensation reaction. A retrosynthetic analysis reveals two primary building blocks:
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A substituted hydrazine: (2,4,6-trichlorophenyl)hydrazine, which provides the N1-aryl substituent and one of the core nitrogen atoms.
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A three-carbon electrophilic component: A malononitrile derivative that serves as the C3-C4-C5 backbone of the pyrazole ring, complete with the requisite cyano group at the C4 position. Ethoxymethylenemalononitrile (EMMN) is the most commonly employed reagent for this purpose due to its ideal reactivity profile.[5][6]
This strategy converges in a one-pot reaction that efficiently assembles the complex pyrazole core.
Caption: Key stages of the pyrazole synthesis mechanism.
Part 3: Validated Experimental Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.
A. Starting Material Preparation:
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(2,4,6-trichlorophenyl)hydrazine: This reactant can be synthesized from 2,4,6-trichloroaniline. The process involves diazotization of the aniline with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt, typically with stannous chloride. Alternatively, it can be prepared by chlorinating the reaction product of phenylhydrazine and a dicarboxylic anhydride. [7]It is also commercially available.
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Ethoxymethylenemalononitrile (EMMN): This reagent is commercially available and should be used as received.
B. Reaction Procedure:
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,4,6-trichlorophenyl)hydrazine (21.1 g, 0.1 mol).
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Solvent Addition: Add 150 mL of absolute ethanol to the flask. Stir the mixture to achieve partial dissolution.
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Reagent Addition: While stirring at room temperature, add ethoxymethylenemalononitrile (12.2 g, 0.1 mol) to the suspension in one portion.
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Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.
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Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with two portions of cold ethanol (2 x 25 mL) to remove unreacted starting materials and soluble impurities.
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Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white to off-white solid.
C. Purification:
For most applications, the product obtained after washing is of sufficient purity. If higher purity is required, recrystallization can be performed using a suitable solvent such as an ethanol/water mixture or a toluene/hexane system. [8] D. Characterization:
The identity and purity of the synthesized 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile should be confirmed by standard analytical techniques.
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Melting Point: Compare the observed melting point with literature values.
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FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amino group, ~3300-3450 cm⁻¹), C≡N stretching (nitrile, ~2210 cm⁻¹), and C-Cl stretching.
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¹H NMR & ¹³C NMR: The spectra will confirm the molecular structure, showing characteristic shifts for the aromatic protons on the trichlorophenyl ring and the pyrazole ring carbons. [9]* Mass Spectrometry: To confirm the molecular weight of the compound.
Part 4: Data Summary and Process Rationale
The choices made during the synthesis are grounded in the chemical principles of the reaction mechanism.
| Parameter | Recommended Condition | Rationale & Justification |
| Reactant Stoichiometry | 1:1 Molar Ratio | The reaction proceeds in a 1:1 stoichiometry. Using a significant excess of one reactant is generally unnecessary and complicates purification. |
| Solvent | Absolute Ethanol | Ethanol is an excellent solvent for this reaction. It effectively dissolves the EMMN and, to a sufficient extent, the hydrazine at reflux temperature. Its protic nature can help facilitate the proton transfers involved in the tautomerization step. [5] |
| Temperature | Reflux (~78°C) | While the reaction can proceed at room temperature, heating to reflux significantly increases the reaction rate, ensuring completion in a reasonable timeframe. [5] |
| Catalyst | None required | The inherent nucleophilicity of the hydrazine and the electrophilicity of EMMN are sufficient to drive the reaction forward without the need for an external acid or base catalyst. Some syntheses of similar pyrazoles may employ a mild acid catalyst to accelerate the initial condensation. [10][11] |
| Work-up Procedure | Cooling and Precipitation | The product exhibits significantly lower solubility in cold ethanol compared to the starting materials and byproducts, allowing for efficient isolation by simple filtration. |
Conclusion
The synthesis of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile via the cyclocondensation of (2,4,6-trichlorophenyl)hydrazine and ethoxymethylenemalononitrile is a robust, efficient, and well-established method. It relies on fundamental principles of nucleophilic addition and intramolecular cyclization to construct the highly functionalized pyrazole core. By understanding the mechanistic underpinnings and adhering to a validated protocol, researchers and development professionals can reliably produce this critical intermediate, which serves as a gateway to the synthesis of the important insecticide, Fipronil.
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Crystal Structure of 5Amino1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. Available at: [Link]
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(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Available at: [Link]
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(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]
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